molecular formula C21H19NO5 B2710948 (3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid CAS No. 2411178-84-0

(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid

Cat. No. B2710948
CAS RN: 2411178-84-0
M. Wt: 365.385
InChI Key: WMRRQFPEJPMJOQ-RBUKOAKNSA-N
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Description

(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.385. The purity is usually 95%.
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Scientific Research Applications

Protection Group in Peptide Synthesis

This compound is widely utilized as a protection group for hydroxy groups in the synthesis of complex peptides and oligomers. Its significant role is evident in the fluoren-9-ylmethoxycarbonyl (Fmoc) strategy, where it serves to protect amine functionalities during peptide chain assembly. This protection is notably removed under mild base conditions, allowing for sequential peptide elongation without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982; Johnson et al., 1993).

Synthesis of Complex Molecules

Research has demonstrated its utility in the synthesis of complex molecules such as thiazole-carboxylic acid derivatives, highlighting its versatility in organic synthesis. The efficiency of this compound in facilitating high-yield reactions underlines its importance in the synthesis of potentially pharmacologically active molecules (Le & Goodnow, 2004).

Solid-Phase Synthesis Applications

The compound's application extends into solid-phase synthesis, where it is used to introduce N-alkylhydroxamic acids onto solid supports. This methodology supports the synthesis of structurally diverse N-substituted hydroxamic acids, crucial for the development of novel therapeutic agents (Mellor & Chan, 1997).

Cyclodepsipeptides Synthesis

It plays a pivotal role in the synthesis of 'head-to-side-chain' cyclodepsipeptides, a class of cyclic peptides with significant biological activities. These cyclodepsipeptides are promising pharmaceutical candidates due to their structural diversity and broad range of biological functions, underscoring the compound's value in medicinal chemistry (Pelay-Gimeno et al., 2016).

Enantioselective Synthesis

Furthermore, the compound is instrumental in the enantioselective synthesis of key intermediates for carbocyclic nucleoside production, showcasing its critical role in the synthesis of antiviral and anticancer agents. This application demonstrates the compound's contribution to the development of new therapeutic drugs with potentially significant clinical impacts (Park & Rapoport, 1994).

properties

IUPAC Name

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-19-10-12(20(24)25)9-18(19)22-21(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17-19,23H,9,11H2,(H,22,26)(H,24,25)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRRQFPEJPMJOQ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C=C1C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C=C1C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid

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